Cas no 1872435-00-1 (Leuprolide (Leuprorelin) EP Impurity F)

Leuprolide (Leuprorelin) EP Impurity F 化学的及び物理的性質
名前と識別子
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- Leuprorelin EP Impurity F
- D-His2, D-Ser4 Leuprolide
- Leuprolide (Leuprorelin) EP Impurity F
- Leuprolide EP Impurity F
- L-Prolinamide, 5-oxo-L-prolyl-D-histidyl-L-tryptophyl-D-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-
- [2-D-Histidine,4-D-serine]leuprorelin
- (S)-N-Ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-D-histidyl-L-tryptophyl-D-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide
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- MDL: MFCD18782449
- インチ: 1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46+,47+,48-/m0/s1
- InChIKey: GFIJNRVAKGFPGQ-ICLYTEDYSA-N
- ほほえんだ: C(NCC)(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(O)C=C1)NC(=O)[C@@H](CO)NC(=O)[C@H](CC1C2=C(C=CC=C2)NC=1)NC(=O)[C@@H](CC1N=CNC=1)NC(=O)[C@@H]1CCC(=O)N1
Leuprolide (Leuprorelin) EP Impurity F 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB545182-5 mg |
(Des-Gly10,D-His2,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate; . |
1872435-00-1 | 5mg |
€1193.50 | 2023-06-14 | ||
abcr | AB545182-1mg |
(Des-Gly10,D-His2,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate; . |
1872435-00-1 | 1mg |
€357.20 | 2025-02-16 | ||
abcr | AB545182-1 mg |
(Des-Gly10,D-His2,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate; . |
1872435-00-1 | 1mg |
€337.00 | 2023-06-14 | ||
abcr | AB545182-5mg |
(Des-Gly10,D-His2,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate; . |
1872435-00-1 | 5mg |
€1273.50 | 2025-02-16 |
Leuprolide (Leuprorelin) EP Impurity F 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
Leuprolide (Leuprorelin) EP Impurity Fに関する追加情報
Comprehensive Analysis of Leuprolide (Leuprorelin) EP Impurity F (CAS No. 1872435-00-1): Properties, Applications, and Industry Relevance
In the pharmaceutical industry, the identification and characterization of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. Leuprolide (Leuprorelin) EP Impurity F (CAS No. 1872435-00-1) is one such impurity associated with the synthetic peptide Leuprolide, a widely used gonadotropin-releasing hormone (GnRH) agonist. This article delves into the chemical properties, analytical methods, and regulatory significance of this impurity, addressing common queries such as "What is Leuprolide EP Impurity F?" and "How to control impurities in peptide synthesis?".
Leuprolide, also known as Leuprorelin, is a therapeutic peptide primarily used to treat prostate cancer, endometriosis, and central precocious puberty. During its synthesis or storage, various impurities may form, including Leuprolide EP Impurity F. This specific impurity has garnered attention due to its potential impact on the stability and biological activity of the drug product. Researchers and manufacturers often search for "CAS 1872435-00-1 specifications" or "Leuprolide impurity profiling methods" to ensure compliance with pharmacopeial standards like the European Pharmacopoeia (EP).
The structural elucidation of Leuprolide EP Impurity F reveals it as a byproduct resulting from side reactions during peptide synthesis, such as incomplete deprotection or oxidation. Advanced analytical techniques like high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify this impurity. Keywords such as "HPLC method for Leuprolide impurities" and "LC-MS analysis of peptide degradation products" reflect the growing demand for robust analytical protocols.
From a regulatory perspective, controlling impurities like Leuprolide EP Impurity F is essential to meet guidelines set by agencies such as the FDA and EMA. The International Council for Harmonisation (ICH) Q3A and Q3B guidelines outline thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. Searches like "ICH impurity limits for peptides" and "EP monographs for Leuprolide" highlight the industry's focus on compliance. Manufacturers must demonstrate that impurity levels are within acceptable limits to ensure patient safety.
Recent advancements in peptide synthesis and purification technologies have enabled better control over impurity formation. For instance, solid-phase peptide synthesis (SPPS) with optimized coupling and deprotection conditions can minimize the generation of Leuprolide EP Impurity F. Additionally, innovations in chromatography, such as ultra-high-performance liquid chromatography (UHPLC), offer higher resolution for impurity separation. Queries like "How to reduce impurities in SPPS?" and "Best practices for peptide purification" underscore the need for continuous improvement in manufacturing processes.
The therapeutic significance of Leuprolide and its impurities extends to personalized medicine and biosimilar development. As the demand for cost-effective biologics grows, understanding and controlling impurities becomes even more crucial. Topics such as "biosimilar impurity comparability studies" and "peptide stability under accelerated conditions" are frequently explored in research and industry forums. Analytical data on Leuprolide EP Impurity F contribute to the broader knowledge base required for developing high-quality peptide therapeutics.
In conclusion, Leuprolide (Leuprorelin) EP Impurity F (CAS No. 1872435-00-1) represents a critical quality attribute in the production of Leuprolide-based drugs. Its characterization, control, and regulatory compliance are vital for ensuring drug efficacy and patient safety. By addressing common search terms like "Leuprolide impurity reference standards" and "peptide degradation pathways," this article aims to bridge the gap between scientific research and industry practices, fostering innovation in peptide-based pharmaceuticals.
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